Boc-Orn(2-Cl-Z)-OH
CAS No.: 118554-00-0
VCID: VC21540691
Molecular Formula: C18H25ClN2O6
Molecular Weight: 522,96 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-Orn(2-Cl-Z)-OH, chemically known as Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, is a derivative of the amino acid ornithine. It features a tert-butoxycarbonyl (Boc) group at the α-amino position and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group at the δ-amino position. This compound is particularly useful in peptide synthesis due to its protective groups, which allow for selective deprotection and functionalization. Synthesis and ApplicationsBoc-Orn(2-Cl-Z)-OH is synthesized using techniques similar to those for other protected amino acids, often involving solid-phase peptide synthesis methods. This compound is valuable in peptide synthesis due to its ability to protect both amino groups selectively, allowing for precise control over functionalization and minimizing unwanted side reactions. Research FindingsResearch on Boc-Orn(2-Cl-Z)-OH focuses on its role in synthesizing peptides with specific sequences and functionalities. The presence of the 2-chlorobenzyloxycarbonyl group introduces a halogen functionality, which can be exploited in further chemical transformations. Studies often explore how these peptides interact with biological targets, contributing to understanding their potential therapeutic applications. Biological and Chemical SignificanceThe protective groups in Boc-Orn(2-Cl-Z)-OH are crucial for preventing unwanted reactions during peptide synthesis. The Boc group is easily removable under acidic conditions, while the 2-Cl-Z group can be cleaved under specific conditions, allowing for selective deprotection and further modification of the peptide chain. Comparison with Other Derivatives
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CAS No. | 118554-00-0 | |||||||||||||||
Product Name | Boc-Orn(2-Cl-Z)-OH | |||||||||||||||
Molecular Formula | C18H25ClN2O6 | |||||||||||||||
Molecular Weight | 522,96 g/mole | |||||||||||||||
IUPAC Name | (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 | |||||||||||||||
Standard InChIKey | QOWSQCSRXFQXKJ-AWEZNQCLSA-N | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |||||||||||||||
Synonyms | Boc-Orn(2-Cl-Z)-OH;118554-00-0;ST51036373;Nalpha-Boc-Ndelta-(2-chloro-Z)-L-ornithine;AC1OJJ2A;C18H25ClN2O6;15537_ALDRICH;15537_FLUKA;MolPort-003-926-841;ZINC4521273;CB-353;FC1233;MFCD00076972;AKOS015924219;AKOS016003084;AJ-51391;AK-81139;KB-92555;N|A-Boc-N|A-(2-chloro-Z)-L-ornithine;FT-0642900;ST24030212;N(alpha)-boc-N(delta)-(2-chloro-Z)-L-ornithine;(2S)-2-[(tert-butoxy)carbonylamino]-5-{[(2-chlorophenyl)methoxy]carbonylamino}pentanoicacid;(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid | |||||||||||||||
PubChem Compound | 7269333 | |||||||||||||||
Last Modified | Aug 15 2023 |
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